molecular formula C17H20N2O4S B2919973 Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate CAS No. 494854-19-2

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

Cat. No.: B2919973
CAS No.: 494854-19-2
M. Wt: 348.42
InChI Key: GRHIIEZROYYMPD-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a Boc-protected amino group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base like sodium hydroxide can yield ethyl 2-aminothiazole-4-carboxylate.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the Boc-protected amino group with the thiazole ring. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the Boc-protected 4-aminophenylboronic acid and ethyl 2-bromo-4-carboxylate thiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms of action of various biomolecules.

    Industrial Applications: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc-protected amino group and has different biological activities.

    4-(Boc-amino)phenylthiazole: Lacks the ethyl ester group, which affects its solubility and reactivity.

    2-(4-Aminophenyl)thiazole: Lacks the Boc protection, making it more reactive but less stable.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHIIEZROYYMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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